molecular formula C23H21BrN2O3 B4171752 N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide

N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide

Cat. No.: B4171752
M. Wt: 453.3 g/mol
InChI Key: ITFLAUFRZDZAPN-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as BMB-4 and has been shown to exhibit anticancer properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, this compound has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, the development of more soluble analogs of this compound could improve its efficacy and make it more suitable for use in clinical settings.

Scientific Research Applications

N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N-benzyl-4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3/c1-16(22(27)26-20-11-9-19(24)10-12-20)29-21-13-7-18(8-14-21)23(28)25-15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFLAUFRZDZAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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